molecular formula C11H19NO3 B1396854 Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate CAS No. 1272656-90-2

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

Cat. No. B1396854
M. Wt: 213.27 g/mol
InChI Key: QXZSSQNYUNNRJG-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is in liquid form .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate molecule contains a total of 35 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structure

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate and its derivatives are synthesized through various chemical reactions, often starting from commercially available reagents. For example, a synthesis method involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed for 8-oxa-2-azaspiro[4.5]decane, which shows promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Another study focused on the synthesis and structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, a compound related to ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate (Kuroyan et al., 1991).

Pharmacological Studies

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate derivatives have been studied for their potential as pharmacological agents. One study synthesized and assessed 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, which could be used for the symptomatic treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995). Another investigation synthesized 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists, though these compounds showed varying levels of activity (Brubaker & Colley, 1986).

Material Science

In material science, ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate derivatives have been explored for their potential in nonlinear optical devices. A study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated its suitability as an organic material for such devices, following thorough material purification, crystal growth, and characterization (Kagawa et al., 1994).

Chemical Reactions and Mechanisms

Various chemical reactions and mechanisms involving ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate derivatives have been studied. For instance, the three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols produced substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, highlighting their medicinal chemistry significance (Sabitov et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-4-11(12-9)5-7-14-8-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSSQNYUNNRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(N1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate (165) (1.47 g, 3.7 mmol) in anhydrous acetonitrile (25 mL) was added potassium carbonate (0.76 g, 5.5 mmol), 18-crown-6 (0.2 g, 0.7 mmol) and thiophenol (0.6 mL. 5.5 mmol) and the reaction stirred at room temperature for 18 h. The reaction was concentrated in vacuo and the residue dissolved in 0.1 N HCl. The aqueous layer was extracted twice with EtOAc and the organic layer was discarded. The aqueous layer was treated with solid potassium carbonate until the solution gave blue pH paper. It was extracted with 15% isopropanol/dichloromethane (3×) and the organic layer dried over sodium sulfate and concentrated in vacuo to afford the title compound as a clear oil (0.71 g, 90% yield).
Name
ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
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Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
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Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
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Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
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Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 6
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

Citations

For This Compound
1
Citations
WM Kazmierski, A Maynard, M Duan… - Journal of Medicinal …, 2014 - ACS Publications
Rapid clinical progress of hepatitis C virus (HCV) replication inhibitors, including these selecting for resistance in the NS5A region (NS5A inhibitors), promises to revolutionize HCV …
Number of citations: 47 pubs.acs.org

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